Potassium nitrate-15N

説明

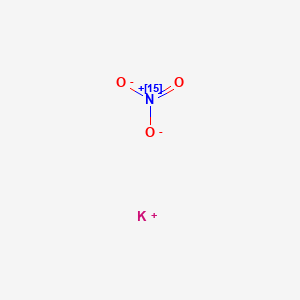

Structure

2D Structure

特性

IUPAC Name |

potassium;dioxido(oxo)(15N)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.NO3/c;2-1(3)4/q+1;-1/i;1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIUAXJPYTZDNR-IEOVAKBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15N+](=O)([O-])[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447921 | |

| Record name | Potassium (~15~N)nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.097 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57654-83-8 | |

| Record name | Potassium (~15~N)nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Purity Considerations for Research Grade 15n Labeled Potassium Nitrate

Methodologies for the Isotopic Synthesis of Potassium Nitrate-¹⁵N

The synthesis of potassium nitrate-¹⁵N primarily involves the incorporation of the stable isotope ¹⁵N into the nitrate (B79036) anion. This can be achieved through several strategic pathways, each with distinct advantages and considerations.

Isotopic Exchange and Chemical Reduction Pathways

A common approach to synthesizing ¹⁵N-labeled potassium nitrate involves starting with an enriched source of ¹⁵N. One method adapts an industrial process where potassium chloride reacts with nitric acid in the presence of magnesium oxide. For isotopic labeling, standard nitric acid is substituted with ¹⁵N-enriched nitric acid (H¹⁵NO₃). The reaction conditions must be carefully controlled to prevent isotopic exchange with atmospheric nitrogen.

Another pathway involves the reduction of ¹⁵N-enriched potassium nitrate to potassium nitrite-¹⁵N (K¹⁵NO₂). This can be accomplished using reducing agents like lead or through electrolysis. While this produces the nitrite (B80452), it highlights the principle of starting with an enriched nitrate salt for further chemical transformations.

The synthesis of the precursor, ¹⁵N-enriched nitric acid, can be achieved from readily available ¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl). nih.gov For instance, [¹⁵N]pyridine can be synthesized by reacting 2-ethoxy-3,4-dihydro-2H-pyran with ¹⁵NH₄Cl. nih.gov While not a direct synthesis of potassium nitrate, this illustrates the conversion of a simple ¹⁵N source into a more complex nitrogen-containing compound, a principle applicable to the synthesis of the necessary H¹⁵NO₃ precursor.

Electrolytic Synthesis Techniques

Electrolytic methods offer a clean and controlled route for synthesizing potassium nitrate. Electrodialysis metathesis (EDM) has been explored for the production of high-purity potassium nitrate from potassium chloride and a nitrate source like sodium nitrate. researchgate.net This process uses ion-exchange membranes and an electric field to facilitate the metathesis reaction. researchgate.net By employing a ¹⁵N-labeled nitrate source, this technique could be adapted for the synthesis of K¹⁵NO₃. The EDM process is noted for its potential to produce high-purity products with lower energy consumption compared to traditional methods. researchgate.net Research has shown that parameters such as current density and initial concentrations can be optimized to improve product purity. researchgate.net

High-Temperature Thermal Decomposition Routes

Thermal decomposition of certain metal nitrates can yield nitrogen oxides, which could theoretically be captured and converted to ¹⁵N-enriched nitric acid for subsequent reaction with a potassium salt. For example, the thermal decomposition of metal nitrates that break down below 400°C produces the corresponding metal oxide and oxides of nitrogen. google.com The process involves heating the nitrate in an atmosphere composed primarily of the evolved vapors. google.com Studies on the thermal decomposition of cerium(III) nitrate and neptunyl ammonium nitrate have provided insights into the mechanisms and intermediate products of such reactions. rsc.orgresearchgate.net While not a direct synthesis of K¹⁵NO₃, understanding these decomposition pathways is relevant for generating the necessary ¹⁵N-labeled precursors from other nitrate salts. The temperature and atmosphere of the decomposition are critical factors influencing the products. google.com

Achieving and Verifying Isotopic Enrichment and Chemical Purity

Assessment of ¹⁵N Atom Percent Enrichment for Research Applications

The ¹⁵N atom percent enrichment is a critical parameter that determines the effectiveness of the labeled compound as a tracer. Mass spectrometry is the primary technique for this assessment.

Isotope Ratio Mass Spectrometry (IRMS) is a well-established method for determining ¹⁵N abundance. acs.org However, for highly enriched samples, conventional ratiometer procedures that measure the ratio of ²⁹N₂ to ²⁸N₂ can be inaccurate due to background contamination of ²⁸N₂. cdnsciencepub.com In such cases, a scanning procedure that measures the ²⁸N₂, ²⁹N₂, and ³⁰N₂ peak heights is more reliable. cdnsciencepub.com For enrichments greater than or equal to 10 atom % ¹⁵N, the method using the ²⁹N₂ and ³⁰N₂ peaks (29/30 method) has been found to be the most accurate. cdnsciencepub.com

Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful tool for measuring ¹⁵N isotopic enrichment in various compounds, including amino acids and urea (B33335), derived from metabolic studies using ¹⁵N-labeled precursors. nih.govnih.gov This technique allows for the precise determination of isotope ratios with low coefficients of variation. nih.gov

Optical Emission Spectrometry (OES) presents a more accessible alternative to mass spectrometry for determining ¹⁵N enrichment, especially in clinical studies where low enrichments are common. nih.gov Studies have shown a high correlation between ¹⁵N enrichment measurements obtained by MS and OES. nih.gov

Table 1: Comparison of Techniques for ¹⁵N Enrichment Analysis

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| Isotope Ratio Mass Spectrometry (IRMS) | Measures the ratio of different nitrogen isotopes in a sample. | High precision and accuracy for natural abundance and low enrichment. acs.org | Can be inaccurate for highly enriched samples due to background contamination. cdnsciencepub.com |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Separates compounds before ionization and mass analysis. | Allows for the analysis of specific compounds within a mixture and provides high precision. nih.gov | Requires derivatization for some compounds. nih.gov |

Analytical Protocols for Compound Purity and Contaminant Profiling

Ensuring the chemical purity of research-grade K¹⁵NO₃ is crucial to avoid interference in experimental systems. Commercially available potassium nitrate-¹⁵N can have a chemical purity of 98% or higher. isotope.comsigmaaldrich.com

Analytical techniques for determining purity and identifying contaminants include:

Inductively Coupled Plasma (ICP) analysis is used to confirm the purity of the final product by detecting trace metal impurities. researchgate.net

X-ray Diffraction (XRD) can be employed to verify the crystalline structure and phase purity of the potassium nitrate. researchgate.net

Ion Chromatography is useful for quantifying anionic impurities, such as chloride, which can be a concern in certain biological and chemical systems. mpbio.com A simple method to produce high-purity potassium nitrate involves using a mixture of potassium hydroxide (B78521) and potassium carbonate to precipitate impurities like Ca²⁺ and Mg²⁺. ijsr.net

Compound-Specific Isotope Analysis (CSIA) using techniques like Gas Chromatography-Isotope Ratio Mass Spectrometry (GC/IRMS) can identify and quantify organic contaminants. researchgate.net This is particularly important in environmental studies to trace the sources and transformation of pollutants. researchgate.netrsc.org

The acceptable levels of impurities depend on the specific research application. For instance, in agricultural studies, the presence of certain metal ions might not be critical, whereas, in high-precision metabolic labeling experiments, even trace contaminants could lead to erroneous results. isotopeshop.comscientificlabs.commoravek.com

Table 2: Analytical Protocols for Purity and Contaminant Analysis

| Analytical Technique | Purpose | Target Analytes |

|---|---|---|

| Inductively Coupled Plasma (ICP) | Elemental analysis | Trace metal impurities researchgate.net |

| X-ray Diffraction (XRD) | Structural analysis | Crystalline phase confirmation researchgate.net |

| Ion Chromatography | Anion analysis | Chloride, sulfate (B86663), and other anions mpbio.com |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Organic contaminant analysis | Volatile and semi-volatile organic compounds researchgate.net |

Table 3: List of Compound Names

| Compound Name | Chemical Formula |

|---|---|

| Potassium nitrate-¹⁵N | K¹⁵NO₃ |

| Potassium chloride | KCl |

| Nitric acid-¹⁵N | H¹⁵NO₃ |

| Magnesium oxide | MgO |

| Potassium nitrite-¹⁵N | K¹⁵NO₂ |

| Lead | Pb |

| Ammonium chloride-¹⁵N | ¹⁵NH₄Cl |

| 2-ethoxy-3,4-dihydro-2H-pyran | C₇H₁₂O₂ |

| Pyridine-¹⁵N | C₅H₅¹⁵N |

| Sodium nitrate | NaNO₃ |

| Cerium(III) nitrate | Ce(NO₃)₃ |

| Neptunyl ammonium nitrate | NH₄NpO₂(NO₃)₃ |

| Potassium hydroxide | KOH |

| Potassium carbonate | K₂CO₃ |

| Calcium ions | Ca²⁺ |

| Magnesium ions | Mg²⁺ |

| Chloride | Cl⁻ |

| Sodium nitrite-¹⁵N | Na¹⁵NO₂ |

| Nitric acid | HNO₃ |

| Water | H₂O |

| Nitrogen | N₂ |

| Manganese dioxide | MnO₂ |

| Manganous nitrate | Mn(NO₃)₂ |

| Nickel(II) oxide | NiO |

| Zinc oxide | ZnO |

| Cerium(IV) oxide | CeO₂ |

| Cobalt(II) oxide | CoO |

| Cobalt(II,III) oxide | Co₃O₄ |

| Octadecylamine | C₁₈H₃₉N |

| Hydroxylammonium nitrate | [NH₃OH][NO₃] |

| Neptunium pentoxide | Np₂O₅ |

| Neptunium dioxide | NpO₂ |

| Sodium carbonate | Na₂CO₃ |

| Sodium sulfate | Na₂SO₄ |

| Potassium sulfate | K₂SO₄ |

| Potassium dihydrogen phosphate | KH₂PO₄ |

| Benzene | C₆H₆ |

| Toluene | C₇H₈ |

| Ethylbenzene | C₈H₁₀ |

| 1,2,4-trimethylbenzene | C₉H₁₂ |

| Uric acid | C₅H₄N₄O₃ |

| Allantoin | C₄H₆N₄O₃ |

| Urea | CH₄N₂O |

| Glutamine | C₅H₁₀N₂O₃ |

| Arginine | C₆H₁₄N₄O₂ |

| Phenylalanine | C₉H₁₁NO₂ |

| Lysine | C₆H₁₄N₂O₂ |

| Histidine | C₆H₉N₃O₂ |

| Leucine | C₆H₁₃NO₂ |

| Imidazole | C₃H₄N₂ |

| Metronidazole | C₆H₉N₃O₃ |

| Glyoxal | C₂H₂O₂ |

| Acetaldehyde | C₂H₄O |

| Dalfampridine | C₅H₆N₂ |

| 4-amino[¹⁵N]pyridine | C₅H₆N₂ (¹⁵N labeled) |

| [¹⁵N]pyridine-N-oxide | C₅H₅¹⁵NO |

| Hydrogen peroxide | H₂O₂ |

| Acetic acid | CH₃COOH |

Advanced Analytical Techniques and Methodological Frameworks for 15n Labeled Nitrate Investigations

Isotope Ratio Mass Spectrometry (IRMS) for Nitrogen Isotope Quantification

Isotope Ratio Mass Spectrometry (IRMS) stands as a primary tool for the precise quantification of nitrogen isotopes. This technique measures the ratio of ¹⁵N to ¹⁴N in a given sample with high accuracy, allowing researchers to track the movement and transformation of the ¹⁵N label. The sample, containing the nitrate (B79036), is first converted into nitrogen gas (N₂). This is often achieved through elemental analysis, where the sample is combusted at high temperatures, and the resulting gases are purified before entering the mass spectrometer.

In the mass spectrometer, the N₂ gas is ionized, and the ions are accelerated through a magnetic field, which separates them based on their mass-to-charge ratio. Detectors then quantify the abundance of the different isotopic molecules (e.g., ¹⁴N¹⁴N, ¹⁴N¹⁵N, and ¹⁵N¹⁵N), providing a precise measurement of the ¹⁵N enrichment. The analytical precision for ¹⁵N analysis is often high, with variations as low as ±0.5‰. it2isotopes.com

The data is typically corrected and normalized using international and internal standards to ensure accuracy and comparability across different studies. it2isotopes.com The use of IRMS is fundamental in studies ranging from tracking fertilizer uptake in agricultural systems to understanding nitrogen cycling in aquatic ecosystems. unh.eduresearchgate.net

Table 1: Example of IRMS Data Correction Standards

| Standard | Type | Purpose |

| IAEA-N1 | International | Normalization |

| IAEA-N2 | International | Normalization |

| IAEA-C6 | International | Normalization |

| Calibrated Internal Standards | Internal | Bracketing Samples |

Gas Chromatography-Mass Spectrometry (GC-MS) in ¹⁵N-Labeled Nitrate Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) offers a versatile and sensitive method for the analysis of ¹⁵N-labeled nitrate, particularly in complex biological matrices. nih.govnih.gov A key step in GC-MS analysis of nitrate is derivatization, a process that converts the non-volatile nitrate ion into a volatile derivative suitable for gas chromatography. mdpi.com

Several derivatization reagents have been developed for this purpose. One common method involves the reaction of nitrate with an aromatic compound, such as mesitylene, in the presence of sulfuric acid to form nitromesitylene. mdpi.com Another widely used reagent is pentafluorobenzyl bromide (PFB-Br), which reacts with nitrate to form PFB-ONO₂. nih.govacs.orgresearchgate.net This derivatization can be performed directly in aqueous samples, including urine and plasma. researchgate.netnih.gov

Once derivatized, the sample is injected into the gas chromatograph, which separates the ¹⁵N-labeled derivative from other compounds in the mixture. The separated components then enter the mass spectrometer, which provides mass spectra that can be used to identify and quantify the ¹⁵N-labeled nitrate derivative. mdpi.com GC-MS methods can be highly sensitive, allowing for the analysis of small sample sizes. nih.gov

Table 2: Comparison of Derivatization Reagents for GC-MS Analysis of Nitrate

| Reagent | Derivative | Key Features |

| Mesitylene | Nitromesitylene | Good results with electron impact ionization. mdpi.com |

| Pentafluorobenzyl Bromide (PFB-Br) | PFB-ONO₂ | Versatile, can be used in aqueous biological samples. researchgate.netresearchgate.net |

| Benzene | Nitrobenzene | Used for quantification by spiking with ¹⁵N-nitrate. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Elucidation

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of the nitrogen atom within the nitrate ion. usgs.govgeoscienceworld.org Unlike the more abundant ¹⁴N, the ¹⁵N isotope has a nuclear spin of ½, which results in narrower and more easily interpretable NMR signals. wikipedia.org However, the low natural abundance (0.36%) and low gyromagnetic ratio of ¹⁵N make it an insensitive nucleus, often necessitating the use of ¹⁵N-enriched samples, such as those containing potassium nitrate-¹⁵N. wikipedia.orgnih.gov

¹⁵N NMR spectra can reveal how the nitrate ion interacts with its surroundings. For example, studies have used ¹⁵N NMR to distinguish between nitrate ions on the surface and those in the interlayer of hydrotalcite-like compounds, showing they have different dynamic behaviors. usgs.gov The chemical shift of the ¹⁵N nucleus is sensitive to its electronic environment, providing insights into bonding and structure. researchgate.netnumberanalytics.com Advanced NMR techniques, such as cross-polarization (CP) and Insensitive Nuclei Enhanced by Polarization Transfer (INEPT), can be used to enhance the sensitivity of ¹⁵N NMR experiments. wikipedia.orgnumberanalytics.com

Table 3: Key Parameters in ¹⁵N NMR Spectroscopy of Nitrate

| Parameter | Significance | Typical Observation for Nitrate |

| Chemical Shift (δ) | Indicates the electronic environment of the nitrogen atom. | The chemical shift does not vary significantly as nitrogen is always bonded to three oxygen atoms. researchgate.net |

| Chemical Shift Anisotropy (CSA) | Provides information on the symmetry of the electronic environment around the nucleus. | Interlayer nitrate can show a well-defined, temperature-independent uniaxial CSA powder pattern. usgs.gov |

| Spin-Lattice Relaxation Time (T₁) | Relates to the molecular motion and interactions. | Can be long for ¹⁵N, affecting experimental setup. |

Strategic Sample Preparation and Mitigation of Isotopic Cross-Contamination

The accuracy of ¹⁵N tracer studies heavily relies on meticulous sample preparation and the prevention of isotopic cross-contamination. schleppi.ch The specific preparation steps depend on the sample matrix and the analytical technique being used. For instance, in aqueous samples for IRMS analysis, nitrate may first be concentrated using anion exchange columns. it2isotopes.com It is also crucial to remove interfering ions, such as sulfate (B86663) and chloride, which can be achieved through precipitation with barium chloride and silver oxide, respectively. it2isotopes.com

To avoid cross-contamination, all labware must be scrupulously cleaned, and separate sets of equipment should be used for highly enriched and low-level samples. When handling different labeled compounds, it is essential to process them in a way that prevents any mixing. This includes careful planning of experimental workflows and the use of control samples with known isotopic compositions to monitor for any potential contamination. schleppi.ch The goal is to ensure that the measured ¹⁵N enrichment accurately reflects the processes being studied and is not an artifact of the analytical procedure. nih.gov

Dual-Isotope (δ¹⁵N and δ¹⁸O) Approaches for Disentangling Nitrogen Transformation Pathways

Analyzing the stable isotopes of both nitrogen (δ¹⁵N) and oxygen (δ¹⁸O) in nitrate provides a powerful tool for distinguishing between different nitrogen sources and transformation pathways. mdpi.commdpi.commdpi.com This dual-isotope approach is based on the principle that different sources of nitrate (e.g., atmospheric deposition, synthetic fertilizers, manure) often have distinct isotopic signatures. mdpi.comepisodes.orgresearchgate.net

Furthermore, various biogeochemical processes, such as nitrification and denitrification, cause characteristic isotopic fractionation, altering the δ¹⁵N and δ¹⁸O values of the remaining nitrate pool in predictable ways. purdue.eduresearchgate.net For example, denitrification typically leads to an enrichment of both ¹⁵N and ¹⁸O in the residual nitrate, with a characteristic enrichment ratio of approximately 2:1 for δ¹⁵N:δ¹⁸O. mdpi.com In contrast, nitrate assimilation by phytoplankton can result in a 1:1 relationship. mdpi.com By plotting δ¹⁵N against δ¹⁸O, researchers can identify the dominant nitrogen sources and transformation processes in a system. mdpi.commdpi.comacs.orgso.ch

Table 4: Typical Isotopic Signatures of Common Nitrate Sources

| Nitrate Source | Typical δ¹⁵N-NO₃⁻ (‰) | Typical δ¹⁸O-NO₃⁻ (‰) |

| Atmospheric Deposition | -5 to +5 | +25 to +75 |

| Ammonium (B1175870) Fertilizers & Soil N | -16.70 to +34.40 | -4.89 to +31.43 |

| Manure & Sewage | +7 to +20 | -10 to +10 |

| Source: mdpi.commdpi.com |

Computational and Modeling Approaches for ¹⁵N Tracer Data Interpretation

Computational and modeling approaches are increasingly used to interpret the complex datasets generated from ¹⁵N tracer experiments. umt.edu These models can simulate the movement and transformation of nitrogen through different compartments of an ecosystem, helping researchers to quantify process rates and test hypotheses about nitrogen cycling. unh.eduumt.edu

For example, a steady-state box model can be calibrated for a stream ecosystem, including compartments for dissolved, detrital, and biotic nitrogen. umt.edu By comparing the model's predictions of ¹⁵N distribution with actual field data from a ¹⁵N tracer addition, scientists can identify areas where their understanding of the nitrogen cycle may be incomplete. umt.edu Deviations between the model and the data can suggest, for instance, selective assimilation of microbial nitrogen by consumers or that the stream is more retentive of particulate nitrogen than initially predicted. umt.edu Bayesian isotope mixing models, such as SIAR (Stable Isotope Analysis in R), are also employed to quantitatively estimate the contribution of different sources to the nitrate pool based on their isotopic signatures. mdpi.com These modeling tools are invaluable for translating the detailed measurements from analytical instruments into a cohesive understanding of ecosystem-level nitrogen dynamics.

Applications of 15n Labeled Potassium Nitrate in Plant Physiology and Agricultural Ecosystems

Elucidating Plant Nitrogen Uptake and Assimilation Mechanisms

By supplying K¹⁵NO₃ to plants, researchers can distinguish the newly absorbed fertilizer-derived nitrogen from the nitrogen already present in the plant or soil. frontiersin.org This allows for a clear and quantitative analysis of how plants absorb and process this essential nutrient under various conditions.

Plant roots absorb nitrate (B79036) through distinct transport systems that operate at different external nitrate concentrations. The use of ¹⁵N-labeled nitrate has been instrumental in characterizing the kinetics of these systems. nih.govtandfonline.com These uptake processes are generally categorized into two main types:

High-Affinity Transport Systems (HATS): These systems function efficiently at low external nitrate concentrations (typically below 1 mM). nih.govresearchgate.net Studies using ¹⁵NO₃⁻ have shown that HATS exhibit saturable, Michaelis-Menten kinetics. tandfonline.comresearchgate.net This means that as the external nitrate concentration increases, the rate of uptake increases until it reaches a maximum velocity (Vmax), at which point the transporters are saturated. The affinity of these transporters for nitrate is described by the Michaelis constant (Km). researchgate.net

Low-Affinity Transport Systems (LATS): When external nitrate concentrations are high (above 1 mM), LATS become the primary route for uptake. researchgate.net Isotopic tracing experiments reveal that LATS display non-saturating, linear kinetics, where the uptake rate is proportional to the external nitrate concentration. tandfonline.comresearchgate.net

Research on maize root segments using ¹⁵N-labeled nitrate has resolved uptake into a multiphasic saturable system at concentrations below 2 mol m⁻³ and a linear system at higher concentrations. tandfonline.com Similarly, studies in Arabidopsis have utilized ¹⁵N to confirm that specific proteins, such as AtNRT2.1 and AtNAR2.1, combine to form a functional high-affinity transport system. nih.gov

Once absorbed by the roots, ¹⁵N from labeled potassium nitrate is distributed throughout the plant. Isotope tracing allows for the precise quantification of how much nitrogen is retained in the roots versus how much is translocated to the shoots (stems and leaves). frontiersin.orgresearchgate.net Studies have shown that this distribution is dynamic and influenced by factors such as plant age, nutrient status, and environmental conditions.

In soybean plants studied with a dual-root system, ¹⁵N from nitrate supplied to one side of the root system was transported to the shoots and then re-translocated to the roots and nodules on the other side, which was not directly supplied with nitrogen. frontiersin.org In young avocado trees, the distribution of absorbed ¹⁵N varied with the season; during autumn and winter, a larger proportion of nitrogen was stored in the roots and trunk, whereas in the spring, it was rapidly moved to the newly developing leaves. researchgate.net Similarly, experiments on Valencia orange trees showed that absorbed ¹⁵N was distributed among fruits, leaves, branches, and the trunk. researchgate.net

Table 1: Effect of Potassium (K) Supply on the Distribution of Absorbed ¹⁵N in Apple Dwarf Rootstock Seedlings Data derived from a study on M9T337 seedlings, illustrating how nutrient levels affect the internal partitioning of newly absorbed nitrogen.

| Potassium (K) Treatment | ¹⁵N Distribution in Roots (%) | ¹⁵N Distribution in Stems (%) | ¹⁵N Distribution in Leaves (%) |

| 0 mM (Deficient) | 41.3 | 28.5 | 30.2 |

| 6 mM (Adequate) | 29.8 | 27.1 | 43.1 |

| 12 mM (Excess) | 39.5 | 30.1 | 30.4 |

| Source: Adapted from data presented in research on apple dwarf rootstock seedlings. frontiersin.org |

The uptake and utilization of nitrate are intrinsically linked to the availability of other essential macronutrients, particularly potassium (K⁺). Since ¹⁵N-labeled potassium nitrate supplies both nutrients, it is an ideal tool for studying their interaction. Research consistently shows that an adequate supply of potassium is crucial for efficient nitrate absorption and translocation. nih.govtandfonline.com

Studies on apple dwarf rootstock seedlings using ¹⁵N labeling demonstrated that both potassium deficiency (0 mM K⁺) and excess (12 mM K⁺) reduced the total absorption of ¹⁵N. frontiersin.orgnih.gov The optimal K⁺ supply (6 mM) not only enhanced ¹⁵N uptake but also promoted its transport from the roots to the leaves. frontiersin.orgnih.gov In K-deficient plants, a larger proportion of the absorbed ¹⁵N remained in the roots, indicating that potassium is vital for the long-distance transport of nitrate to the shoots where much of the assimilation occurs. frontiersin.orgtandfonline.com This hindrance of translocation under K-deficiency has also been observed in sweet potatoes and other plants. frontiersin.orgnih.gov The positive correlation between K⁺ and NO₃⁻ acquisition rates suggests that potassium promotes nitrogen metabolism and the synthesis of amino acids and proteins. nih.gov

Following uptake into plant cells, nitrate (NO₃⁻) must be converted into ammonia (B1221849) (NH₄⁺) before it can be incorporated into organic molecules. The use of ¹⁵NO₃⁻ allows researchers to trace this entire metabolic pathway. nih.govresearchgate.net

The process begins with the reduction of ¹⁵NO₃⁻ to ¹⁵NO₂⁻ (nitrite) in the cytosol, a reaction catalyzed by the enzyme nitrate reductase. nih.gov The resulting ¹⁵NO₂⁻ is then transported into plastids (chloroplasts in leaves, other plastids in roots) where it is further reduced to ¹⁵NH₄⁺ by nitrite (B80452) reductase. nih.gov

This newly formed ¹⁵NH₄⁺ is then rapidly incorporated into amino acids. mdpi.comresearchgate.net The primary assimilation step involves the enzyme glutamine synthetase (GS), which combines ¹⁵NH₄⁺ with glutamate (B1630785) to form ¹⁵N-labeled glutamine. nih.govbiorxiv.org Subsequently, glutamate synthase (GOGAT) transfers the labeled amide group from glutamine to 2-oxoglutarate, producing two molecules of glutamate, one of which is now ¹⁵N-labeled. nih.govsci-hub.se Tracing studies in various plants have confirmed this sequential labeling, demonstrating the flow of ¹⁵N from inorganic nitrate into the organic nitrogen pools of glutamine and glutamate, which are the building blocks for other amino acids and proteins. nih.govmdpi.com

Quantitative Assessment of Nitrogen Use Efficiency (NUE) in Crop Production

Nitrogen Use Efficiency (NUE) is a critical measure in agriculture, reflecting how effectively a crop utilizes available nitrogen to produce biomass and yield. frontiersin.org The ¹⁵N isotope tracer technique is the benchmark method for accurately quantifying the fate of applied fertilizer, allowing for a precise calculation of NUE by differentiating fertilizer-derived N from other N sources in the soil. frontiersin.orgmdpi.compjoes.com

When K¹⁵NO₃ or another ¹⁵N-labeled fertilizer is applied to a field, the isotope allows for the precise tracking of the fertilizer's fate. nih.gov Researchers can measure how much of the applied ¹⁵N is taken up by the crop (plant recovery), how much remains in the soil (residual recovery), and by difference, how much is lost to the environment through processes like leaching or denitrification. pjoes.comnih.govcirad.fr

This partitioning provides a detailed nitrogen balance sheet. For instance, a meta-analysis of 217 field-scale ¹⁵N experiments found that, on average, only a fraction of the applied nitrogen is recovered by the crop in the first growing season. nih.gov A significant portion often remains in the soil or is unaccounted for, representing an economic loss and a potential environmental pollutant. nih.gov

Studies have quantified this partitioning for various crops:

In a coffee agroforestry system, only 13.5% of the applied ¹⁵N fertilizer was recovered in the coffee plants, with 9.6% taken up by associated shade trees. cirad.fr A large fraction (33-55%) was lost to nitrate leaching. cirad.fr

In Valencia orange trees, ¹⁵N recovery by the tree was higher in summer (51-59%) than in spring (38-46%) and was influenced by soil type. researchgate.net

A study on Canadian spring wheat cultivars found that the grain ¹⁵N recovery efficiency averaged between 15.5% and 25.0% depending on the background soil N level. frontiersin.org

These quantitative assessments are vital for developing best management practices that improve fertilizer recovery, reduce economic costs for farmers, and minimize the environmental impact of agriculture. nih.gov

Table 2: Example of ¹⁵N Fertilizer Partitioning in Different Agroecosystems This table presents findings from various ¹⁵N tracer studies, showing the fate of applied nitrogen fertilizer.

| Crop/System | ¹⁵N Recovered in Crop (%) | ¹⁵N Recovered in Soil (%) | ¹⁵N Lost/Unrecovered (%) |

| Maize (General) | 27 - 38 | 16 - 24 | 38 - 57 |

| Coffee (Agroforestry) | 13.5 | 20.8 | ~65.7 (including leaching and tree uptake) |

| Valencia Orange (Loamy Soil, Summer) | 51.5 | 7.3 | 41.2 |

| Temperate Grain Crops (Average) | ~46 | ~38 (Total crop + soil recovery is ~62%) | ~38 |

| Source: Data compiled from studies on sorghum/maize pjoes.com, coffee cirad.fr, citrus researchgate.net, and a meta-analysis of grain crops nih.gov. Note: Values are approximate and can vary significantly based on conditions. |

Optimization of ¹⁵N-Nitrate Fertilizer Application Strategies for Enhanced NUE

Nitrogen Use Efficiency (NUE) is a critical metric in agriculture, reflecting how effectively a crop utilizes applied nitrogen fertilizer. researchgate.net Low NUE not only represents an economic loss for farmers but also contributes to environmental problems like nitrate leaching into groundwater and the emission of nitrous oxide, a potent greenhouse gas. researchgate.netmdpi.com The use of ¹⁵N-labeled fertilizers, such as potassium nitrate-¹⁵N, is an indispensable tool for accurately quantifying the fate of applied N—how much is taken up by the crop, how much remains in the soil, and how much is lost to the environment. kit.edutandfonline.com This precise accounting allows for the development and validation of management strategies aimed at maximizing crop uptake and minimizing losses. kit.edu

Research using ¹⁵N tracers has demonstrated that NUE is influenced by numerous factors, including the rate, timing, and method of fertilizer application, as well as soil type and irrigation practices. researchgate.netiaea.org For instance, studies on perennial crops like citrus and coffee have highlighted the challenges of their long life cycles and large stature for ¹⁵N tracer studies, yet have successfully used the isotope to determine fertilizer-N balances over multiple years. scielo.br

In a study on Valencia orange trees, the application of ¹⁵N-labeled potassium nitrate was compared across different seasons and soil textures. The recovery of the labeled nitrogen by the trees was significantly higher from a summer application than a spring application. Furthermore, trees grown in sandy soil showed greater N recovery compared to those in loamy soil, a finding attributed to a larger fibrous root mass in the sandy soil. researchgate.net

Table 1: Recovery of ¹⁵N-Labeled Fertilizer in Young Orange Trees

| Application Season | Soil Type | Tree N Recovery from Fertilizer (%) |

|---|---|---|

| Spring | Sandy | 45.7 |

| Spring | Loamy | 37.7 |

| Summer | Sandy | 58.9 |

| Summer | Loamy | 51.5 |

Data sourced from a study on Valencia orange trees using ¹⁵N-labeled potassium nitrate. researchgate.net

Similarly, research on winter wheat combined with straw-return management showed that optimizing the timing of basal N application could significantly improve NUE. tandfonline.com Delaying the application of a reduced basal N rate from seeding to the 3-leaf stage under straw-return by ploughing maintained grain yield while improving NUE, primarily by enhancing root growth in deeper soil layers and reducing N fertilizer loss. tandfonline.com Studies in various cropping systems consistently find that NUE is often highest at lower N application rates and decreases as fertilizer rates become excessive. researchgate.netmdpi.comfrontiersin.org These findings, made possible by ¹⁵N tracing, provide critical guidance for refining fertilization recommendations to balance crop productivity with environmental stewardship. researchgate.netmdpi.com

Dynamics of Nitrogen Remobilization and Partitioning in Plant Development

Nitrogen is a mobile nutrient within plants, and its redistribution from older, senescing tissues to younger, growing tissues or reproductive sinks like seeds and fruits is a crucial process for plant development and yield. frontiersin.orgsemanticscholar.org The use of ¹⁵N stable isotope labeling is a highly effective method for tracing these internal N fluxes, providing a clear picture of how N absorbed at one stage of growth is utilized later. semanticscholar.orgoup.com This is often achieved by applying a ¹⁵N-labeled nutrient solution for a specific period, after which the plant is returned to an unlabeled solution. By analyzing the distribution of ¹⁵N in different plant parts at harvest, researchers can quantify how much of the nitrogen in the seeds or new growth was remobilized from vegetative organs. oup.com

During the reproductive phase, a significant portion of the nitrogen required by developing seeds is sourced from the remobilization of N stored in vegetative tissues like leaves, stems, and roots. frontiersin.orgsemanticscholar.org In cereals, it is estimated that nearly 80% of the nitrogen in the grain is derived from N remobilized from vegetative parts of the plant. semanticscholar.org

A detailed study using ¹⁵N labeling in pea plants (Pisum sativum L.) quantified the contribution of different vegetative organs to the nitrogen accumulated in mature seeds. nih.gov The results showed that N remobilization was the dominant source of nitrogen for the seeds, with leaves being the single largest contributor. nih.gov This remobilization process appears to be managed at the whole-plant level, with remobilized N forming a common pool that is supplied to all developing seeds regardless of their position on the plant. nih.gov

Table 2: Contribution of Remobilized Nitrogen from Different Vegetative Organs to Total Seed Nitrogen in Pea (Pisum sativum L.)

| Source Organ | Contribution to Total Seed N (%) |

|---|---|

| Leaves | 30 |

| Pod Walls | 20 |

| Roots | 11 |

| Stems | 10 |

Data derived from a ¹⁵N labeling study investigating N remobilization during the seed-filling period. The total contribution from these sources was 71% of the N in mature seeds of the first stratum. nih.gov

In grapevines, ¹⁵N-labeled potassium nitrate was used to determine the distribution of newly absorbed nitrogen. semanticscholar.org At veraison (the onset of ripening), more than half of the recently absorbed N was located in the leaves and shoots. semanticscholar.org Crucially, the study revealed that the nitrogen accumulating in the grape bunches during this period was primarily derived from previously assimilated N that had been stored in the roots and mature wood, highlighting the importance of remobilization from perennial storage organs. semanticscholar.org Understanding these dynamics is essential for improving crop models and developing nutrient management strategies that align with the plant's internal N demands throughout its life cycle. semanticscholar.org

Isotopic Approaches for Quantifying Biological Nitrogen Fixation (BNF)

Biological Nitrogen Fixation (BNF) is the process by which certain microorganisms (diazotrophs) convert atmospheric nitrogen gas (N₂) into ammonia, a form usable by plants. bris.ac.uknerc.ac.uk This process is a cornerstone of nitrogen cycling in many ecosystems and a key source of nitrogen for legume crops. nih.gov Quantifying the amount of nitrogen a plant derives from BNF is essential for evaluating the sustainability of agricultural systems and identifying plant varieties with high N-fixing potential. scispace.com Isotopic techniques using ¹⁵N are the most reliable methods for this purpose. nih.govnih.gov

Two primary ¹⁵N methodologies are used: the ¹⁵N isotope dilution (or enrichment) method and the ¹⁵N natural abundance method. nih.govscispace.comnih.gov

The ¹⁵N Isotope Dilution Method involves applying a ¹⁵N-enriched fertilizer (like ¹⁵N-labeled potassium nitrate or ammonium (B1175870) sulfate) in small amounts to the soil where both an N-fixing legume and a non-N-fixing reference plant are growing. nih.govscispace.com The principle is that both plants will take up nitrogen from the soil (which is now enriched with ¹⁵N) and the N-fixing plant will additionally take up unlabeled N₂ from the atmosphere. The atmospheric N₂ dilutes the ¹⁵N concentration in the tissues of the N-fixing plant relative to the non-fixing reference plant. By comparing the ¹⁵N enrichment of the two plants, the proportion of nitrogen derived from the atmosphere (%Ndfa) can be calculated. scispace.com

The ¹⁵N Natural Abundance Method relies on the small but consistent natural difference in ¹⁵N abundance between atmospheric N₂ and the nitrogen typically found in soil. researchgate.netcabidigitallibrary.org Most soils are slightly enriched in ¹⁵N compared to the atmosphere. researchgate.netcabidigitallibrary.org Therefore, a plant obtaining all its N from the soil will have a slightly higher ¹⁵N signature than a plant obtaining its N from the atmosphere via BNF. researchgate.net By measuring the ¹⁵N abundance in the N-fixing plant and a suitable non-fixing reference plant growing in the same soil, researchers can estimate the contribution of BNF. nih.govresearchgate.net

A screenhouse experiment comparing these two methods for the flood-tolerant legume Aeschynomene afraspera found that while both methods showed a significant increase in BNF with phosphorus application, the estimates differed. scispace.com The ¹⁵N natural abundance method tended to provide higher estimates of the percentage of nitrogen derived from fixation compared to the isotope dilution technique. scispace.com

**Table 3: Comparison of BNF Estimation Methods in *Aeschynomene afraspera***

| Fertilization | Method | Nitrogen Derived from Atmosphere (%Ndfa) |

|---|---|---|

| No Phosphorus | ¹⁵N Isotope Dilution | 56 |

| No Phosphorus | ¹⁵N Natural Abundance | 80 |

| With Phosphorus (TSP) | ¹⁵N Isotope Dilution | 71 |

| With Phosphorus (TSP) | ¹⁵N Natural Abundance | 87 |

Data from a study comparing ¹⁵N isotope dilution and natural abundance methods for quantifying BNF. The natural abundance method produced estimates that were, on average, 20% higher than the dilution technique. scispace.com

The choice of method and, crucially, the selection of an appropriate non-fixing reference plant are critical for obtaining accurate results. nih.gov Despite potential discrepancies, ¹⁵N-based approaches remain the unique and indispensable tools for providing time-integrated and quantitative estimates of BNF in both natural and agricultural ecosystems. nih.gov

Research Applications in Soil Biogeochemistry and Nitrogen Cycling

Tracing the Fate and Retention of 15N-Labeled Nitrate (B79036) within Soil Organic Matter Pools

The application of 15N-labeled nitrate allows for the precise tracking of nitrogen as it moves from the inorganic nitrate pool into the vast and complex reservoir of soil organic matter (SOM). Long-term studies have demonstrated that a significant portion of applied nitrate fertilizer is not immediately taken up by plants or lost to the environment but is instead incorporated into the SOM.

Research using 15N tracers has revealed that this retention can be remarkably persistent. For instance, a three-decade-long experiment found that 12-15% of the labeled fertilizer N was still present in the soil organic matter more than 25 years after the initial application. so.ch Another study indicated that after a single growing season, between 47% and 75% of the 15N-labeled nitrate remained in the soil profile. jircas.go.jp This demonstrates that SOM acts as a slow-release reservoir of nitrogen, with the incorporated 15N being gradually mineralized and made available over extended periods, potentially decades. so.ch This long-term storage and slow release have profound implications for soil fertility and the legacy effects of fertilizer use.

Table 1: Long-Term Retention of 15N-Labeled Fertilizer in Agricultural Soil This table illustrates the long-term fate of 15N-labeled nitrate applied to agricultural soil, showing the distribution of the tracer across different pools over an extended period.

Investigation of Nitrogen Mineralization-Immobilization Turnover Rates in Soil Systems

The 15N isotope pool dilution (IPD) technique is a powerful method for simultaneously measuring the gross rates of nitrogen mineralization (the conversion of organic N to inorganic N) and immobilization (the conversion of inorganic N to organic N). jircas.go.jpnih.govdaneshyari.com By introducing a known amount of 15N-labeled nitrate into the soil, researchers can track the dilution of the 15N in the inorganic nitrogen pool over a short period.

This dilution occurs as unlabeled nitrogen is released from organic matter through mineralization, while the 15N tracer is concurrently consumed by microorganisms and incorporated into their biomass (immobilization). jircas.go.jp The rates of these opposing processes can be calculated from the changes in the size and isotopic composition of the inorganic nitrogen pool. jircas.go.jp Studies using this technique have shown that the cycling of nitrogen between organic and inorganic forms is often much more rapid and dynamic than what is suggested by measuring only the net changes in inorganic nitrogen concentrations. researchgate.net For example, in a grassland soil, rapid consumption of added 15N was attributed to both abiotic fixation (24%) and biotic processes like microbial uptake (10%) and nitrification (13%). nih.govdaneshyari.com

Quantification of Gaseous Nitrogen Losses via Denitrification Processes

Potassium nitrate-15N is essential for directly quantifying the gaseous products of denitrification, namely dinitrogen (N₂) and nitrous oxide (N₂O). The 15N gas flux method involves applying 15N-labeled nitrate to the soil and measuring the subsequent release of 15N-labeled gases (¹⁴N¹⁵N and ¹⁵N¹⁵N, and ¹⁵N₂O) from the soil surface into a closed chamber. tandfonline.combirmingham.ac.uk This technique is considered one of the most reliable for obtaining in-situ measurements of denitrification because it allows for the direct detection of N₂ produced, which is otherwise extremely difficult to measure against the high background concentration of atmospheric N₂. birmingham.ac.ukresearchgate.netkit.edu

By analyzing the isotopic composition of the emitted gases, researchers can calculate the total flux of N₂ and N₂O originating from the denitrification of the labeled nitrate pool. tandfonline.com This method has been used to show that N₂ is often the dominant product of denitrification, and it provides critical data for constructing accurate nitrogen budgets in various ecosystems. tandfonline.com

During denitrification, microorganisms preferentially utilize the lighter isotope (¹⁴N) over the heavier isotope (¹⁵N). This process, known as isotopic fractionation, results in the enrichment of ¹⁵N in the remaining nitrate pool and a depletion of ¹⁵N in the gaseous products (N₂O and N₂). The extent of this fractionation can provide valuable information about nitrogen cycling processes.

The enrichment factor (ε), a measure of the degree of fractionation, for denitrification has been observed to range from -3‰ to -28‰ in submerged soils and sediments. nih.gov This value can be influenced by various soil properties and environmental conditions. For example, studies have shown that fractionation factors can differ between soil types, such as clay-rich Oxisols and sandier Ultisols. researchgate.net By measuring the isotopic signatures of nitrate and N₂O, scientists can infer the extent of denitrification activity within a soil system and distinguish it from other nitrogen transformation processes like nitrification, which has a different fractionation effect. researchgate.netoeno-one.eu

Table 2: Isotopic Enrichment Factors (ε) for N-Cycling Processes This table presents typical ranges of isotopic enrichment factors for key nitrogen transformation processes, illustrating how isotopic fractionation differs between them.

Characterization of Nitrate Leaching and Subsurface Transport in Soil Profiles

Tracing the movement of 15N-labeled nitrate through the soil profile provides direct evidence of leaching potential and subsurface transport pathways. When 15N-labeled potassium nitrate is applied to the soil surface, its subsequent detection in soil water samples collected at various depths (lysimeters) or in groundwater confirms its downward movement. frontiersin.org

These tracer studies are crucial for quantifying the amount of fertilizer-derived nitrogen that bypasses plant roots and microbial immobilization, ultimately contributing to the contamination of groundwater resources. so.ch For example, a study using monolith lysimeters observed peaks in 15N-labeled nitrate concentrations in percolate during winter drainage periods following a fertilizer application, indicating the transport of the tracer through the soil profile. fao.org Such experiments help to quantify the transit times of fertilizer nitrogen through the soil and predict the long-term impact of agricultural practices on water quality. so.ch

Impact of Soil Properties (e.g., Texture, Moisture) on 15N-Labeled Nitrate Dynamics

The fate of 15N-labeled nitrate is significantly influenced by the physical and chemical properties of the soil. Soil texture, which dictates pore size distribution and water holding capacity, plays a major role in nitrogen dynamics. A study comparing sandy and loamy soils found that potential nitrate leaching was 34.8% higher in the sandy soil. researchgate.net Conversely, the loamy soil retained more of the fertilizer N, with 6.0% being immobilized in the organic matter compared to just 2.5% in the sandy soil. researchgate.net

Soil moisture is another critical factor, particularly for denitrification, which is an anaerobic process. Increased soil moisture reduces oxygen availability, thereby stimulating denitrification. Research has shown that N₂ and N₂O emissions from 15N-labeled nitrate increase as the water-filled pore space (WFPS) or water holding capacity (WHC) of the soil increases. tandfonline.com In one study, the highest N emissions were observed in a sandy clay loam soil at 80% WHC, demonstrating the strong control of moisture on gaseous nitrogen loss. tandfonline.com

Table 3: Chemical Compounds Mentioned

Overwintering Dynamics and Transformations of Applied ¹⁵N-Nitrate in Agricultural Soils

The period between autumn and spring is a critical time for nitrogen dynamics in agricultural soils, even in regions with cold climates where soils may be frozen for extended periods. Research utilizing potassium nitrate-¹⁵N (K¹⁵NO₃) has been instrumental in tracing the fate of fall-applied nitrate through the winter months. These studies reveal that significant transformations and losses of nitrate-N can occur, impacting nutrient availability for the subsequent growing season and contributing to environmental nitrogen loading. Biological processes involved in the nitrogen cycle, contrary to previous assumptions, continue in frozen agricultural soils. lpelc.orgyoutube.com

Detailed investigations in north-central Alberta on a Typic Cryoboralf and a Typic Argialboll soil provide specific insights into the overwinter transformations of ¹⁵N-labeled potassium nitrate applied in October. researchgate.net The study revealed that processes affecting nitrate, such as denitrification, immobilization, and movement within the soil profile, remained active between October and May, including during periods when the soil was frozen. researchgate.net

Initial transformations observed shortly after application in November included apparent denitrification, immobilization into the soil organic matter, and the release of ¹⁵N as ammonium (B1175870) (NH₄⁺). researchgate.net Between November and January, a complex interplay of nitrate loss and production was observed in most soil and crop residue (fallow vs. stubble) combinations. researchgate.net A notable phenomenon was the upward movement of nitrate-N as the soil froze, likely due to the migration of soil water towards developing ice lenses in the upper soil layers. researchgate.net

By the following May, the recovery of the initially applied ¹⁵N-labeled nitrate in the nitrate-N pool was dramatically low, accounting for only 1% to 24% of the nitrogen added the previous October. researchgate.net A significant portion of the applied ¹⁵N was found to be immobilized in the soil organic N pool, accounting for 4% to 30%. researchgate.net Despite the potential for downward movement, only trace amounts of ¹⁵N were detected in the 0.13 to 0.30-meter depth, and none in the 0.30 to 0.60-meter depth, suggesting that leaching below the root zone was not the primary loss pathway in this study. researchgate.net The total overwinter loss of the labeled nitrogen from the 0 to 0.60 m soil layer was substantial, ranging from 55% to 86%. researchgate.net This indicates that denitrification was likely a major mechanism of N loss. cdnsciencepub.com

The presence of crop residues also influenced the fate of the applied nitrate. For instance, the recovery of ¹⁵N from potassium nitrate in the spring was only 30% at one research site. cdnsciencepub.com The amount of ¹⁵N immobilized in the soil was found to be greater with urea (B33335) application compared to potassium nitrate, highlighting how different fertilizer forms interact with soil microbial processes. cdnsciencepub.com

These findings underscore that even in cold and frozen conditions, fall-applied nitrate is subject to significant microbial transformations and potential loss. cdnsciencepub.com Nitrification and immobilization of nitrogen are known to occur throughout the winter period, even when soil temperatures are at or below freezing. cdnsciencepub.com The residual ¹⁵N that remains in the spring is primarily found in the nitrate and organic nitrogen pools. lpelc.orgyoutube.com

The following table summarizes the fate of fall-applied ¹⁵N-labeled potassium nitrate in agricultural soils over the winter period, based on the research findings.

| Transformation/Fate | Percentage of Applied ¹⁵N | Key Findings |

| Recovery as NO₃⁻-N in May | 1% - 24% | A small fraction of the applied nitrate remains in its original form by the next growing season. |

| Immobilization in Soil Organic N | 4% - 30% | A significant portion is incorporated into the soil microbial biomass and organic matter. |

| Total Overwinter Loss from 0-0.60 m | 55% - 86% | The majority of the applied nitrate is lost from the soil profile, likely through denitrification. |

| Leaching below 0.13 m | Trace amounts | Deep leaching was not a major loss pathway in the studied frozen soil conditions. |

Broader Biological and Ecological Applications of 15n Labeled Nitrate

Elucidation of Nitrogen Metabolic Pathways in Various Organisms

Potassium nitrate-¹⁵N is a key tool for tracing the intricate pathways of nitrogen assimilation and metabolism in a wide range of organisms, particularly in plants and soil microbial communities. myskinrecipes.com By introducing ¹⁵N-labeled nitrate (B79036), scientists can follow the journey of nitrogen atoms as they are absorbed, converted into various organic molecules, and allocated within the organism.

In plant physiology, feeding studies with ¹⁵N-labeled nitrate have been fundamental in understanding how plants acquire and utilize nitrogen, an essential macronutrient. mdpi.com Once absorbed by the roots, nitrate is reduced to nitrite (B80452) and then to ammonium (B1175870), which is subsequently incorporated into amino acids—the building blocks of proteins. youtube.com Experiments using K¹⁵NO₃ have allowed researchers to measure the rates of these conversions and identify the primary amino acids, such as glutamine and glutamate (B1630785), that are first enriched with ¹⁵N. nih.gov

For instance, studies on tobacco and wheat leaves incubated with ¹⁵N-KNO₃ in darkness have provided direct evidence of nitrate assimilation into amino acids even without active photosynthesis. nih.gov These tracer studies help to quantify the flux of nitrogen through different metabolic pools and understand how environmental factors, like light availability, influence nitrogen metabolism. nih.gov

The table below summarizes findings from a study investigating ¹⁵N incorporation into amino acids in wheat leaf segments in the dark.

| Treatment Condition | Nitrite (NO₂⁻) formed (µmol/g fresh weight) | ¹⁵N incorporated into amino acids (atom % excess) |

| Aerobic (in air) | 0.45 | 0.12 |

| Anaerobic (in N₂) | 1.23 | 0.03 |

Data adapted from a study on dark nitrate assimilation in wheat leaves. nih.gov

Furthermore, ¹⁵N-labeled nitrate is invaluable in soil science for tracking nitrogen dynamics within ecosystems. myskinrecipes.com It helps in determining the fate of fertilizer nitrogen, distinguishing between plant uptake, microbial immobilization, and losses through processes like denitrification. youtube.com This knowledge is crucial for optimizing fertilizer use and mitigating environmental impacts.

Quantitative Proteomics and Protein Abundance Profiling via ¹⁵N Labeling

Metabolic labeling with ¹⁵N, often supplied in the form of Potassium nitrate-¹⁵N to photosynthetic organisms, is a cornerstone of quantitative proteomics. nih.gov This technique, known as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for organisms that require amino acid supplementation, or more broadly as metabolic labeling for those that can synthesize their own amino acids from inorganic nitrogen, allows for the accurate measurement of protein abundance and turnover. sigmaaldrich.com

The fundamental principle involves growing an organism or cells in a medium where the sole nitrogen source is enriched with ¹⁵N. researchgate.net As a result, all newly synthesized proteins incorporate the heavy isotope. nih.govnih.gov A "heavy" proteome is then created, which can be used as an internal standard. nih.gov When this labeled proteome is mixed with an unlabeled ("light") proteome from a control or experimental condition, the relative abundance of proteins between the two samples can be determined with high accuracy using mass spectrometry. nih.gov

The mass shift caused by the incorporation of ¹⁵N is dependent on the number of nitrogen atoms in each peptide, a value that can be calculated from its amino acid sequence. ckisotopes.com This allows for the precise quantification of thousands of proteins simultaneously. nih.gov

Key aspects of ¹⁵N labeling in proteomics include:

Labeling Efficiency: The percentage of ¹⁴N atoms successfully replaced by ¹⁵N atoms. This is a critical parameter that needs to be determined for accurate quantification, as incomplete labeling can affect results. frontiersin.org In Arabidopsis, labeling efficiency can range from 93-99%. frontiersin.org

Protein Turnover: By switching from a ¹⁵N medium to a ¹⁴N medium (or vice versa), researchers can measure the rates of protein synthesis and degradation. researchgate.net

Applications: This approach has been successfully applied to a wide array of organisms, including bacteria, yeast, Drosophila melanogaster (fruit flies), Caenorhabditis elegans (nematodes), and plants like Arabidopsis thaliana, to study responses to various stimuli, developmental changes, and disease states. nih.govacs.org

The following table illustrates the impact of ¹⁵N enrichment on the mass of a peptide, a key principle in quantitative proteomics.

| Peptide | ¹⁴N (unlabeled) Mass (Da) | Number of Nitrogen Atoms | ¹⁵N (labeled) Mass (Da) | Mass Shift (Da) |

| Example Peptide 1 | 1000.0 | 10 | 1009.9 | 9.9 |

| Example Peptide 2 | 1500.0 | 15 | 1514.9 | 14.9 |

| Example Peptide 3 | 2000.0 | 20 | 2019.8 | 19.8 |

This is a hypothetical table illustrating the principle of mass shift due to ¹⁵N incorporation.

Stable Isotope Marking for Animal Dispersal and Population Studies (e.g., Entomology)

Stable isotope marking using ¹⁵N provides a powerful and non-invasive method for tracking animal movement, dispersal, and trophic interactions. nih.govoup.com By enriching a food source at the base of a food web with ¹⁵N, the isotopic signature is passed on to the consumers, effectively "marking" them.

In the field of entomology, this technique has been used to study the dispersal of insects. researchgate.net For example, researchers can spray host plants with a ¹⁵N-enriched urea (B33335) solution. researchgate.net Insects feeding on these plants will incorporate the ¹⁵N into their tissues, allowing scientists to track their movement and identify their natal origins. researchgate.net This method has been validated for tracking invasive species like the spotted lanternfly. researchgate.net

Similarly, stable isotope enrichment is used to study seed dispersal by animals. nih.gov By labeling the seeds of a parent plant with ¹⁵N, researchers can later identify seedlings that originated from that specific plant, even at considerable distances. nih.gov This provides valuable insights into the effectiveness of different animal species as seed dispersers. nih.gov

Stable isotope analysis of naturally occurring ¹⁵N variations in tissues is also a widely used tool in animal ecology to infer diet and migratory patterns. mdpi.com However, artificially enriching specific resources provides a more direct and controlled way to mark individuals and populations for specific ecological studies. oup.com The change in the isotopic ratio (delta ¹⁵N or δ¹⁵N) between an organism and its diet can also provide information on the quality of the diet. nih.gov

The table below shows hypothetical δ¹⁵N values that could be observed in a simple food chain after isotopic labeling.

| Sample Type | δ¹⁵N (‰) - Unlabeled Control | δ¹⁵N (‰) - Labeled Experimental |

| Host Plant | 2 | 500 |

| Herbivorous Insect | 5 | 503 |

| Predator of Insect | 8 | 506 |

This table illustrates the transfer and trophic enrichment of a ¹⁵N label through a food chain. The predator's δ¹⁵N is typically enriched by 3-4‰ relative to its diet. nih.gov

Emerging Avenues and Future Directions in 15n Labeled Potassium Nitrate Research

Integration with Multi-Omics Approaches for Holistic System Understanding

The integration of ¹⁵N tracing with multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—represents a powerful frontier for a comprehensive understanding of biological systems. nih.govnih.gov This approach allows researchers to move beyond merely tracking the flow of nitrogen and begin to unravel the underlying genetic and metabolic responses of organisms to nitrogen inputs. By combining these datasets, scientists can create a multi-layered view of how an organism or ecosystem processes and responds to the nitrogen supplied via ¹⁵N-labeled potassium nitrate (B79036). nih.govmdpi.com

For instance, a study could use ¹⁵N-labeled potassium nitrate to trace nitrogen uptake in a plant while simultaneously analyzing the plant's transcriptome and proteome. This would reveal not only how much nitrogen is assimilated but also which genes and proteins are activated or suppressed in response to nitrogen availability. Similarly, metabolomics can identify the specific nitrogen-containing compounds that are synthesized, providing a direct link between nitrogen uptake and metabolic function. nih.govnih.gov In soil microbiology, combining ¹⁵N tracing with metagenomics can identify the specific microbial communities and functional genes responsible for nitrogen transformations like nitrification and denitrification. biorxiv.org

This integrated approach is crucial for building predictive models of nutrient cycling and for developing strategies to improve nitrogen use efficiency in agriculture and to mitigate the environmental impacts of nitrogen pollution. nih.govbiorxiv.org The primary challenge lies in the complexity of integrating these large and heterogeneous datasets to generate meaningful biological insights. nih.govmdpi.com

Table 1: Examples of Multi-Omics Integration with ¹⁵N Isotope Tracing

| Omics Technique | Biological Layer Analyzed | Potential Research Question with K¹⁵NO₃ |

|---|---|---|

| Genomics/Metagenomics | DNA: Genetic potential of an organism or community | Which microbial species and genes are responsible for the denitrification of applied ¹⁵NO₃⁻ in soil? |

| Transcriptomics | RNA: Gene expression in response to stimuli | How does the application of K¹⁵NO₃ alter the gene expression profiles related to nitrogen transport and assimilation in crop roots? |

| Proteomics | Proteins: Functional machinery of the cell | Which enzymes show increased abundance in soil microbes following the addition of ¹⁵NO₃⁻, indicating active nitrogen metabolism? |

Scaling Up of Isotopic Tracing Studies to Regional and Landscape Scales

Traditionally, ¹⁵N tracing studies have been conducted on a small scale, such as in laboratory incubations, greenhouse pots, or small field plots. A significant future direction is the expansion of these studies to regional and landscape scales to understand nitrogen cycling in entire ecosystems, such as watersheds or agricultural regions. researchgate.net This upscaling is essential for addressing large-scale environmental issues like non-point source nitrogen pollution and the effects of atmospheric nitrogen deposition. epa.gov

Conducting tracer experiments at these scales presents logistical and methodological challenges, including the application of the tracer over large, often heterogeneous areas and the representative sampling of various ecosystem components (soil, water, vegetation). researchgate.net One approach involves applying ¹⁵N-labeled potassium nitrate to smaller, representative sub-plots within a larger landscape and using the data to model nitrogen flows across the entire area. Remote sensing and geographic information systems (GIS) can be integrated to extrapolate findings from these plots to the broader landscape based on factors like topography, soil type, and land use.

Large-scale experiments, such as the Labeled Isotope N Experiment (LINX), have successfully used ¹⁵N tracers to study nitrogen cycling in entire stream reaches, providing valuable insights into how different land uses affect nitrogen removal and transport in aquatic ecosystems. researchgate.net These studies have demonstrated that agricultural streams often have higher rates of nitrate uptake compared to forested streams, driven by processes like denitrification and assimilation by photoautotrophs. researchgate.net

Table 2: Methodological Considerations for Scaling Up ¹⁵N Tracing Studies

| Challenge | Approach / Solution | Example Application |

|---|---|---|

| Tracer Application | Strategic application to representative sub-plots; aerial spraying for uniform distribution over larger areas. | Applying K¹⁵NO₃ to different land use zones (e.g., cropland, pasture, forest) within a single watershed to trace N sources. |

| Representative Sampling | Stratified sampling designs based on soil maps, vegetation types, and topography. | Collecting soil and plant samples from upper and lower slope positions to account for topographical controls on N cycling. researchgate.net |

| Data Extrapolation | Integration with GIS and remote sensing data; development of process-based ecosystem models. | Using land cover data to model the fate of applied ¹⁵N fertilizer across an entire agricultural region. |

Addressing Complex Isotopic Fractionations and Environmental Heterogeneity

Isotopic fractionation, the discrimination between heavy (¹⁵N) and light (¹⁴N) isotopes during chemical and biological processes, is a critical factor in interpreting ¹⁵N tracer data. researchgate.net Processes like denitrification, ammonia (B1221849) volatilization, and nitrification preferentially use the lighter ¹⁴N isotope, leading to an enrichment of ¹⁵N in the remaining substrate. oeno-one.eu Accurately accounting for these fractionation effects is essential for correctly quantifying nitrogen transformation rates.

Future research will focus on developing more sophisticated models that can account for the complex and often variable fractionation factors in different environmental settings. nih.gov Environmental heterogeneity, such as variations in soil moisture, temperature, pH, and microbial community structure, can significantly influence the magnitude of isotopic fractionation. oeno-one.eunih.gov For example, denitrification rates and their associated fractionation effects can vary dramatically between aerobic and anaerobic zones within the soil. nih.gov

Researchers are exploring dual-isotope approaches (e.g., using both δ¹⁵N and δ¹⁸O in nitrate) and analyzing the isotopic composition of specific molecules (isotopomers) to better distinguish between different nitrogen transformation pathways. picarro.com Understanding how environmental factors control fractionation will improve the accuracy of nitrogen budgets derived from ¹⁵N tracing studies, particularly at larger landscape scales where heterogeneity is more pronounced. researchgate.netnih.gov

Innovation in Analytical Techniques and In-Situ ¹⁵N Measurement Capabilities

Advances in analytical technology are continually enhancing the sensitivity, precision, and feasibility of ¹⁵N research. While Isotope Ratio Mass Spectrometry (IRMS) remains the gold standard for high-precision ¹⁵N analysis, new techniques are emerging that offer greater convenience or the ability to perform measurements directly in the field (in-situ). nih.govprometheusprotocols.net

Innovations include the development of more accessible methods like gas chromatography-mass spectrometry (GC/MS) systems for ¹⁵N analysis, which can measure ¹⁵N concentrations in various nitrogen compounds after their conversion to nitrous oxide (N₂O). nih.gov Spectroscopic techniques, such as cavity-enhanced Raman spectroscopy (CERS), are being used for non-invasive, in-situ analysis of nitrogen-containing gases, including different isotopomers of N₂O, which is a key product of denitrification. rsc.orgresearchgate.net

A major goal is the development of robust, portable sensors capable of real-time, in-situ ¹⁵N measurements in soil and water. Such technology would revolutionize ecological and agricultural research by allowing for continuous monitoring of nitrogen dynamics, capturing transient events like denitrification pulses after rainfall that are often missed with traditional discrete sampling methods. nih.gov For example, improved field-based methods for measuring ¹⁵N gas fluxes are being developed by using N₂-depleted atmospheres in measurement chambers to significantly improve the detection limits for ¹⁵N₂ produced during denitrification. nih.govbirmingham.ac.uk These advancements will provide a much higher temporal resolution of data, leading to a more dynamic and accurate picture of the nitrogen cycle.

Table 3: Comparison of Analytical Techniques for ¹⁵N Analysis

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| Isotope Ratio Mass Spectrometry (IRMS) | Separates ions based on mass-to-charge ratio to determine isotope ratios with very high precision. | Gold standard for precision and accuracy. frontiersin.org | Expensive, lab-based, requires sample preparation. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Separates chemical compounds and then analyzes their mass for isotopic composition. | More accessible than IRMS, can measure specific compounds. nih.govnih.gov | Generally lower precision than IRMS. nih.gov |

| Cavity Ring-Down Spectroscopy (CRDS) & other Laser-based methods | Measures light absorption by isotopes in a gas sample within a reflective cavity. | High sensitivity, potential for field deployment and real-time analysis of gases (e.g., N₂O). | Primarily for gaseous samples; can be expensive. |

Q & A

Q. How is Potassium Nitrate-15N synthesized, and what are its key isotopic purity considerations?

this compound (K¹⁵NO₃) is synthesized by neutralizing 15N-labeled nitric acid (H¹⁵NO₃) with potassium hydroxide (KOH). The reaction follows:

Isotopic purity (e.g., ≥98% ¹⁵N) is critical and verified via isotope ratio mass spectrometry (IRMS). Contamination risks during synthesis require strict protocols, such as using nitrogen-free media for biological studies and avoiding cross-contamination with non-labeled reagents .

Q. What experimental designs are recommended for tracking nitrogen assimilation in plants using this compound?

For plant studies, hydroponic systems or soil cores are pre-washed with nitrogen-free media to eliminate background ¹⁴N interference. This compound is introduced at controlled concentrations (e.g., 1.92 g/L in Arabidopsis cultures). Sampling intervals (e.g., 24–168 hours) and tissue-specific extraction (roots, shoots) enable kinetic analysis of ¹⁵N uptake and translocation .

Q. How is isotopic enrichment quantified in this compound, and what analytical methods are used?

Isotopic enrichment is measured using IRMS coupled with elemental analysis or specialized techniques like membrane inlet quadrupole mass spectrometry (MI-QMS). For nitrate-specific analysis, methods such as the denitrifier or cadmium reduction approach are employed to convert NO₃⁻ to N₂O, which is then analyzed for δ¹⁵N .

Advanced Research Questions

Q. How can isotopic fractionation during denitrification or nitrification confound ¹⁵N data interpretation in environmental studies?

Microbial processes (e.g., denitrification) preferentially metabolize ¹⁴NO₃⁻, enriching residual nitrate in ¹⁵N (δ¹⁵N increases by 5–30‰). Conversely, nitrification of ¹⁵NH₄⁺ produces ¹⁵NO₃⁻ with minimal fractionation. To resolve ambiguities, complementary δ¹⁸O-NO₃ and dissolved oxygen data are required to distinguish biotic vs. abiotic transformations .

Q. What methodologies integrate this compound with multi-isotopic tracers to identify nitrate sources in groundwater?

In nitrate-impacted basins, ¹⁵N and ¹⁸O isotopes in NO₃⁻ are combined with major ion chemistry (e.g., Cl⁻/NO₃⁻ ratios), stable water isotopes (δ²H, δ¹⁸O-H₂O), and noble gas residence time data. For example, agricultural NO₃⁻ typically has δ¹⁵N values of +2‰ to +8‰, while manure/sewage sources range +10‰ to +20‰ .

Q. How do soil matrix effects influence the accuracy of ¹⁵N recovery studies using this compound?

Soil organic matter and clay content can adsorb NH₄⁺-¹⁵N, reducing nitrate leaching but increasing nitrification artifacts. In contrast, NO₃⁻-¹⁵N is highly mobile, requiring ion-exchange resins or lysimeters to capture leaching losses. Losses >74% of applied nitrate-¹⁵N (via denitrification) necessitate dissolved N₂O/N₂ gas analysis for mass balance .

Q. What protocols optimize ¹⁵N-labeled protein degradation rate studies in plant mitochondria using this compound?

Arabidopsis cells are pulse-labeled with K¹⁵NO₃ in nitrogen-free media, followed by subcellular fractionation and 2D gel electrophoresis. Progressive ¹⁵N incorporation into mitochondrial proteins (e.g., ATP synthase subunits) is quantified via IRMS, with degradation rates calculated using first-order kinetics .

Data Contradiction and Validation Strategies

Q. How should researchers address discrepancies between theoretical and observed ¹⁵N recovery in tracer experiments?

Discrepancies often arise from unaccounted losses (e.g., volatilization, denitrification) or isotopic dilution. Validation requires:

Q. Why might δ¹⁵N values in groundwater nitrate contradict land-use history?

Post-depositional processes (e.g., nitrate reduction) can overprint original δ¹⁵N signatures. For instance, denitrification in anoxic zones elevates δ¹⁵N values, masking historical fertilizer inputs. Coupling ¹⁵N with ¹⁸O-NO₃ and redox-sensitive tracers (e.g., Fe²⁺, Mn²⁺) resolves such conflicts .

Methodological Resources

- Synthesis & Handling : Use nitrogen-free media for biological studies to minimize contamination .

- Analytical Standards : Validate IRMS results with certified reference materials (e.g., IAEA-NO-3 for δ¹⁵N) .

- Field Applications : Combine ¹⁵N tracers with geospatial modeling to map nitrate plumes in aquifers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。